molecular formula C10H11NO2 B045369 Allyl anthranilate CAS No. 7493-63-2

Allyl anthranilate

Cat. No.: B045369
CAS No.: 7493-63-2
M. Wt: 177.2 g/mol
InChI Key: UCANFCXAKYMFGA-UHFFFAOYSA-N
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Description

Allyl anthranilate is a significant organic ester of primary interest to researchers in the fields of flavor and fragrance chemistry and synthetic organic chemistry. It serves as a key precursor and building block in the synthesis of complex aroma compounds, contributing sweet, fruity, and floral nuances reminiscent of grape and cherry. Its research value is further amplified by its role as a model substrate in studies of esterification kinetics, transesterification reactions, and metabolic pathways in various biological systems. The mechanism of action for its organoleptic properties involves its high volatility and molecular structure, which allows it to bind effectively to olfactory receptors. Beyond its sensory applications, this compound is investigated for its potential as an intermediate in the synthesis of pharmaceuticals and fine chemicals, leveraging the reactivity of both the allyl and anthranilate functional groups. This product is provided in high purity to ensure consistent and reliable experimental results. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 2-aminobenzoate
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InChI

InChI=1S/C10H11NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6H,1,7,11H2
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InChI Key

UCANFCXAKYMFGA-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1N
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Molecular Formula

C10H11NO2
Record name ALLYL ANTHRANILATE
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DSSTOX Substance ID

DTXSID3024441
Record name Allyl anthranilate
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Molecular Weight

177.20 g/mol
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Physical Description

Allyl anthranilate is a clear golden liquid. (NTP, 1992), Colourless to pale yellow liquid with a sharp heavy grape-like sweet odour and a green topnote
Record name ALLYL ANTHRANILATE
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Boiling Point

105.00 °C. @ 2.00 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992)
Record name ALLYL ANTHRANILATE
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Solubility

Insoluble (<1mg/ml) (NTP, 1992), Almost insoluble in water, soluble in essential oils, poorly soluble in propylene glycol
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Density

1.12
Record name Allyl anthranilate
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CAS No.

7493-63-2
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Preparation Methods

Direct Esterification of Anthranilic Acid

Direct esterification of anthranilic acid with allyl alcohol under acidic or basic conditions represents the most straightforward route. In a typical procedure, anthranilic acid reacts with excess allyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, with water removal (e.g., using molecular sieves or azeotropic distillation) driving the equilibrium toward ester formation.

Example Protocol

  • Reactants : Anthranilic acid (1.0 equiv), allyl alcohol (3.0 equiv), concentrated H<sub>2</sub>SO<sub>4</sub> (0.1 equiv)

  • Conditions : Reflux at 120°C for 6–8 hours under nitrogen

  • Yield : 65–72% (crude), requiring purification via vacuum distillation or column chromatography.

Limitations include poor atom economy and side reactions such as allyl group polymerization.

Alkylation of Anthranilic Acid Derivatives

N-Alkylation Followed by Esterification

A two-step approach involves first protecting the amine group of anthranilic acid through N-alkylation, followed by esterification of the carboxylic acid. For allyl anthranilate, this method avoids competing reactions at the amine site.

Step 1: N-Alkylation
Anthranilic acid is treated with allyl bromide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) in polar aprotic solvents like dimethylformamide (DMF):

Anthranilic acid+Allyl bromideK2CO3,DMFN-Allyl anthranilic acid\text{Anthranilic acid} + \text{Allyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-Allyl anthranilic acid}

Step 2: Esterification
The N-allyl intermediate undergoes esterification with allyl alcohol under Mitsunobu conditions (DEAD, PPh<sub>3</sub>) or via acid catalysis.

Ring-Opening of Isatoic Anhydride

Single-Pot Synthesis

Isatoic anhydride serves as a versatile precursor for this compound. Reaction with allyl alcohol in basic media induces ring-opening, yielding the target ester:

Isatoic anhydride+Allyl alcoholNaOH, DMFAllyl anthranilate+CO2\text{Isatoic anhydride} + \text{Allyl alcohol} \xrightarrow{\text{NaOH, DMF}} \text{this compound} + \text{CO}_2

Optimized Conditions

  • Solvent : DMF or NMP

  • Base : NaOH or KOH (1.2–1.5 equiv)

  • Temperature : 80–100°C, 2–4 hours

  • Yield : 78–85% after extraction with hexane.

Advanced Catalytic Methods

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems. For example, allylation of potassium anthranilate with allyl bromide in water-toluene mixtures achieves 88% yield within 2 hours at 50°C.

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) enable solvent-free synthesis at 40–60°C, though yields remain moderate (50–60%) due to substrate inhibition.

Comparative Analysis of Methods

Table 1: Synthesis Routes for this compound

MethodReagents/ConditionsYield (%)Purity (%)Citation
Direct EsterificationH<sub>2</sub>SO<sub>4</sub>, reflux65–7290–92
N-Alkylation + EsterificationAllyl bromide, K<sub>2</sub>CO<sub>3</sub>, DEAD75–8094–96
Isatoic Anhydride Ring-OpeningNaOH, DMF, 80°C78–8597–98
Phase-Transfer CatalysisTBAB, H<sub>2</sub>O-toluene8895

Practical Considerations and Challenges

Side Reactions and Mitigation

  • Polymerization of Allyl Groups : Controlled temperatures (<100°C) and radical inhibitors (e.g., BHT) suppress undesired polymerization.

  • Hydrolysis of Isatoic Anhydride : Anhydrous conditions and rapid workup prevent degradation to anthranilic acid.

Solvent and Base Selection

Polar aprotic solvents (DMF, NMP) optimize solubility of intermediates, while weaker bases (K<sub>2</sub>CO<sub>3</sub>) minimize ester hydrolysis compared to NaOH .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl anthranilate can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of this compound can yield different reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where the allyl group or the anthranilate moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts like sulfuric acid for esterification, metal catalysts for specific substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Reduced forms of this compound.

    Substitution Products: Compounds with substituted allyl or anthranilate groups.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that allyl anthranilate possesses antimicrobial properties, showing inhibitory effects against certain bacteria and fungi. A study noted that it could enhance the efficacy of other antimicrobial agents when used in combination, suggesting potential for developing new therapeutic strategies against infections.

Food Industry Applications

This compound is utilized as a flavoring agent due to its pleasant aroma and taste profile. It contributes sensory attributes in food products without significant toxicity at typical concentrations. Regulatory assessments have deemed it safe for use in food applications, reinforcing its role in the food industry .

Insect Repellent Properties

Studies suggest that this compound may have insect-repellent properties, making it useful in agricultural settings to protect crops from pests. Its potential as a natural insect repellent aligns with the growing demand for eco-friendly agricultural practices.

Data Tables

Application Area Key Findings References
PharmaceuticalAntimicrobial activity; potential anticancer effects
Food IndustryFlavoring agent; safe for consumption
AgricultureInsect-repellent properties

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential use in food preservation and as an antimicrobial agent in healthcare settings.
  • Flavoring Agent Assessment : Regulatory evaluations confirmed the safety of this compound as a flavoring substance in food products, with no adverse effects reported at typical usage levels.
  • Insect Repellent Study : Research indicated that formulations containing this compound effectively repelled common agricultural pests, highlighting its application in sustainable pest management strategies.

Mechanism of Action

The mechanism of action of allyl anthranilate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and receptor binding. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Flavor Profiles of Anthranilate Esters

Compound CAS No. Molecular Formula Flavor Profile Primary Applications
This compound 7493-63-2 C₁₀H₁₁NO₂ Chemical, grape Tobacco flavoring, synthetic fragrances
Methyl anthranilate 134-20-3 C₈H₉NO₂ Strong grape, fruity Beverages, candies, perfumes
Butyl anthranilate 7756-96-9 C₁₁H₁₅NO₂ Mild fruity, floral Cosmetics, flavor enhancers
Linalyl anthranilate 7149-26-0 C₁₆H₁₉NO₂ Sweet, citrus High-end perfumery
Cyclohexyl anthranilate 7779-72-8 C₁₃H₁₇NO₂ Floral, powdery Soaps, detergents

Key Observations :

  • This compound is distinguished by its allyl group , which enhances volatility compared to methyl or butyl esters, making it suitable for applications requiring rapid aroma release .
  • Methyl anthranilate is the most widely used due to its potent grape-like odor, dominating food and beverage industries .
  • Linalyl and cyclohexyl anthranilates are preferred in perfumery for their complex, long-lasting floral notes .

Toxicity and Regulatory Status

Table 2: Toxicological and Regulatory Comparison

Compound Cramer Class (Toxicity) TPO Inhibition Potential Regulatory Status
This compound Not classified Low (no reported activity) Permitted in food (Japan, FCC)
Methyl anthranilate Class III Moderate GRAS (FDA), widely approved
Butyl anthranilate Class I Low Restricted in cosmetics (EU)
Linalyl anthranilate Class I Low Limited to fragrances

Key Findings :

  • This compound lacks significant thyroid peroxidase (TPO) inhibition , unlike methyl anthranilate, which shows moderate activity due to its aromatic amine structure .
  • Butyl and linalyl anthranilates are classified into Cramer Class I (low toxicity), reflecting their safer metabolic profiles .
  • Regulatory restrictions on butyl anthranilate in the EU highlight variability in global acceptance .

Research Insights

  • Flavor Stability : this compound’s allyl group makes it less stable under high heat compared to methyl anthranilate, limiting its use in baked goods .
  • Enzymatic Interactions: Anthranilate esters are structurally linked to anthranilic acid, a precursor in tryptophan biosynthesis.
  • Synthetic Utility: Allyl esters are key intermediates in organic synthesis, though this compound’s applications remain niche compared to allyl hexanoate (pineapple flavor) or allyl cinnamate (spicy notes) .

Biological Activity

Allyl anthranilate, a derivative of anthranilic acid, has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential antimicrobial, flavoring, and insect-repellent properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound (CAS Number: 7493-63-2) can be synthesized through the reaction of anthranilic acid with allyl alcohol, producing this compound and water as by-products:

Anthranilic Acid+Allyl AlcoholAllyl Anthranilate+Water\text{Anthranilic Acid}+\text{Allyl Alcohol}\rightarrow \text{this compound}+\text{Water}

This synthesis route is notable for its simplicity and efficiency in producing this compound for various applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacteria and fungi, showing effectiveness in inhibiting their growth. For instance, studies have demonstrated that this compound can enhance the efficacy of certain antimicrobial agents when used in combination. This synergistic effect may be attributed to its ability to modulate enzyme activities related to metabolism and detoxification processes.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent due to its pleasant aroma and flavor profile. It contributes to sensory attributes in food products without significant toxicity at typical concentrations. The safety profile of this compound has been evaluated, confirming its suitability for use in food applications .

Insect-Repellent Properties

This compound has also been investigated for its insect-repellent properties. Its effectiveness as a natural repellent makes it a candidate for agricultural applications, potentially reducing the need for synthetic pesticides. Studies have shown that it can deter various insect species, which could be beneficial for crop protection.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Synergy : A study demonstrated that combining this compound with conventional antibiotics enhanced their effectiveness against resistant strains of bacteria. This finding suggests a potential application in developing new antimicrobial therapies.
  • Flavoring Safety Assessment : A safety assessment conducted by the European Food Safety Authority evaluated the genotoxicity of this compound and found no significant risks associated with its use as a flavoring agent in food products .
  • Insect Repellency Trials : Field trials assessing the efficacy of this compound as an insect repellent showed promising results, indicating a reduction in pest populations in treated areas compared to control groups.

Research Findings

Recent studies have expanded our understanding of this compound's biological mechanisms:

  • Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction . This suggests potential applications in cancer therapy.
  • Metabolic Modulation : Investigations into this compound's interactions with biological systems suggest it could modulate metabolic pathways, enhancing detoxification processes within organisms .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Allyl Anthranilate in complex matrices?

Methodological Answer: this compound is typically analyzed using gas chromatography-mass spectrometry (GC-MS) due to its volatility and aromatic structure. Key parameters include:

  • Column : Non-polar capillary columns (e.g., DB-5MS) for optimal separation .
  • Retention Index : Reported at 1501 (Kovats Index) under standard GC conditions .
  • Quantification : Calibration with USP-grade reference standards (e.g., USP-1039152), available as 0.5 mL/ampule with certified purity .
  • Sample Preparation : Liquid-liquid extraction using ethyl acetate or hexane, followed by concentration under nitrogen stream to avoid degradation .

Q. How can researchers ensure accurate synthesis of this compound in laboratory settings?

Methodological Answer: The esterification of anthranilic acid with allyl alcohol is the standard synthesis route:

Reaction Conditions : Use a 1:1.2 molar ratio of anthranilic acid to allyl alcohol, catalyzed by sulfuric acid (0.5% w/w) under reflux (110–120°C) for 4–6 hours .

Purification : Neutralize residual acid with sodium bicarbonate, followed by vacuum distillation (boiling point: 272°C at 760 mmHg) .

Quality Control : Verify purity via GC-MS and compare retention indices with USP standards .

Advanced Research Questions

Q. What strategies are effective for resolving discrepancies in this compound quantification across different analytical platforms?

Methodological Answer: Discrepancies often arise from matrix effects or detector sensitivity variations. Mitigation strategies include:

  • Internal Standards : Use deuterated analogs (e.g., d₅-allyl anthranilate) to normalize recovery rates .
  • Cross-Validation : Compare results across GC-MS, HPLC-UV (λ = 254 nm), and NMR (¹H NMR: δ 5.8–6.1 ppm for allyl protons) .
  • Statistical Analysis : Apply multivariate regression to account for inter-lab variability in calibration curves .

Q. How can enantioselective synthesis of this compound derivatives be optimized for pharmaceutical applications?

Methodological Answer: Enantioselective alkylation using SAM-dependent methyltransferases (MTs) offers a biocatalytic approach:

  • Enzyme Selection : MTs from Streptomyces spp. show high activity for anthranilate derivatives .
  • Reaction Setup : Combine allyl donors (e.g., allyl-SAM) with anthranilic acid in phosphate buffer (pH 7.5) at 30°C for 24 hours .
  • Yield Optimization : Use fed-batch systems to maintain SAM cofactor levels, achieving >80% enantiomeric excess (ee) .

Q. What are the stability considerations for this compound in experimental formulations under varying conditions?

Methodological Answer: Stability studies should address:

  • Thermal Degradation : Monitor via accelerated aging at 40°C/75% RH; degradation products include anthranilic acid and allyl alcohol (GC-MS) .
  • Photostability : Protect from UV light; amber glass vials reduce photooxidation by 90% .
  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 8); formulate in buffered solutions (pH 5–6) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s flavoring efficacy versus toxicity thresholds?

Methodological Answer:

  • Dose-Response Studies : Compare JECFA’s acceptable daily intake (ADI) of 0.00000141 mg/kg/day with in vitro cytotoxicity assays (e.g., IC₅₀ in HepG2 cells).
  • Mechanistic Studies : Use LC-MS/MS to identify metabolites (e.g., 2-aminobenzoic acid) in hepatic microsomal assays .
  • Regulatory Alignment : Cross-reference FDA (21 CFR 172.515) and EU FEMA GRAS status to reconcile safety profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl anthranilate
Reactant of Route 2
Reactant of Route 2
Allyl anthranilate

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